

A Comparative Guide to Experimental and Computational Analysis of 4-(4-Butylphenylazo)phenol

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Compound of Interest

Compound Name: 4-(4-Butylphenylazo)phenol

Cat. No.: B1272269

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the compound **4-(4-Butylphenylazo)phenol**. By integrating empirical measurements with theoretical calculations, researchers can achieve a more robust and detailed understanding of its physicochemical properties and potential biological activities.

Introduction

4-(4-Butylphenylazo)phenol, a derivative of azobenzene, possesses a unique molecular structure that makes it a subject of interest for various applications, including as a molecular probe in biological systems.[1] Validating its properties through a dual approach of experimental characterization and computational modeling is crucial for accurate structure-property relationship studies, which are fundamental in fields like materials science and drug discovery. This guide outlines the methodologies for this integrated approach.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-(4-Butylphenylazo)phenol** are presented below.

Synthesis: Diazotization and Azo Coupling

A standard method for synthesizing azo dyes involves a two-stage process: the diazotization of an aniline derivative followed by coupling with a phenol.^{[2][3]}

- Diazotization of 4-Butylaniline:
 - Dissolve 4-butaniline in an aqueous solution of hydrochloric acid.
 - Cool the mixture to 0-5°C in an ice bath.
 - Slowly add an aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature.
 - Stir the mixture for approximately 30 minutes to ensure the complete formation of the 4-butylbenzenediazonium chloride salt. The completion of the reaction can be checked using potassium iodide-starch paper.
- Azo Coupling with Phenol:
 - In a separate vessel, dissolve phenol in an aqueous sodium hydroxide solution to form sodium phenoxide. This solution should also be cooled to 0-5°C.
 - Slowly add the previously prepared diazonium salt solution to the sodium phenoxide solution.
 - Maintain vigorous stirring and a temperature below 5°C throughout the addition. An intensely colored azo dye precipitate, **4-(4-Butylphenylazo)phenol**, will form.
 - After the addition is complete, continue stirring the reaction mixture for another hour.
 - Isolate the crude product by filtration, wash thoroughly with cold water to remove unreacted salts, and dry under a vacuum.
 - Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

Spectroscopic Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.^[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz).
 - The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ in ppm).
 - Data analysis includes chemical shifts, integration (for ^1H), and multiplicity to elucidate the molecular structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - The FT-IR spectrum is recorded using a spectrophotometer (e.g., Perkin-Elmer).
 - The sample is prepared as a KBr pellet or analyzed as a thin film.
 - The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Key vibrational bands (e.g., O-H stretch, C-H stretch, N=N stretch, C=C aromatic stretch) are identified to confirm functional groups.
- UV-Visible (UV-Vis) Spectroscopy:
 - The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.
 - The sample is dissolved in a suitable solvent (e.g., ethanol or DMSO).
 - The spectrum is scanned over a range (e.g., $200\text{--}800\text{ nm}$) to determine the wavelength of maximum absorbance (λ_{max}), which corresponds to electronic transitions within the molecule (typically $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions for azo compounds).

Computational Methodology

Computational chemistry provides theoretical insights into molecular properties, which can be compared with experimental results. Density Functional Theory (DFT) is a powerful method for such studies.[5][6]

- **Software:** Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.
- **Method:** The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable level of theory for organic molecules.[5]
- **Geometry Optimization:** The molecular structure is first optimized to find its lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles.
- **Frequency Calculations:** Performed on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
- **NMR Calculations:** The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing against TMS calculated at the same level of theory.[5]
- **Electronic Spectra Calculations:** Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_{max}) in the UV-Vis spectrum.[7]

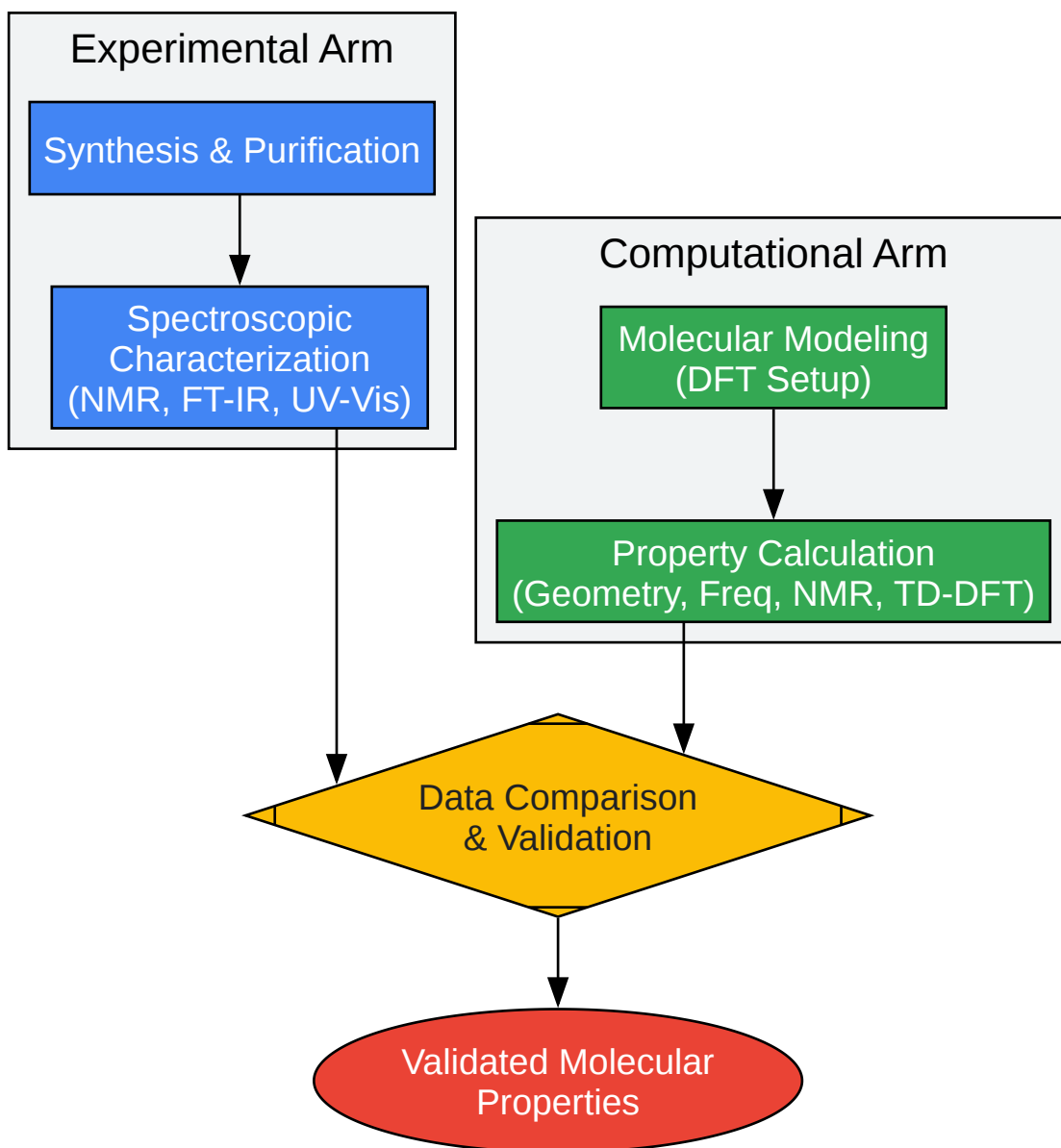
Cross-Validation of Results

The core of this guide is the direct comparison of experimental data with computational predictions. This cross-validation strengthens the confidence in both the experimental findings and the chosen computational model.

Workflow for Integrated Analysis

The following diagram illustrates the logical workflow for comparing and validating experimental and computational results.

Cross-Validation Workflow



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A flowchart illustrating the parallel experimental and computational arms leading to a final, validated conclusion.

Data Comparison Tables

The quantitative data from both approaches should be summarized in tables for clear comparison.

Table 1: Structural Parameter Comparison

Parameter	Experimental Value (Å or °)	Computational Value (Å or °)
N=N Bond Length	From X-ray Crystallography	From DFT Optimization
C-N Bond Length	From X-ray Crystallography	From DFT Optimization
C-O Bond Length	From X-ray Crystallography	From DFT Optimization
C-N=N-C Dihedral Angle	From X-ray Crystallography	From DFT Optimization

Table 2: Spectroscopic Data Comparison

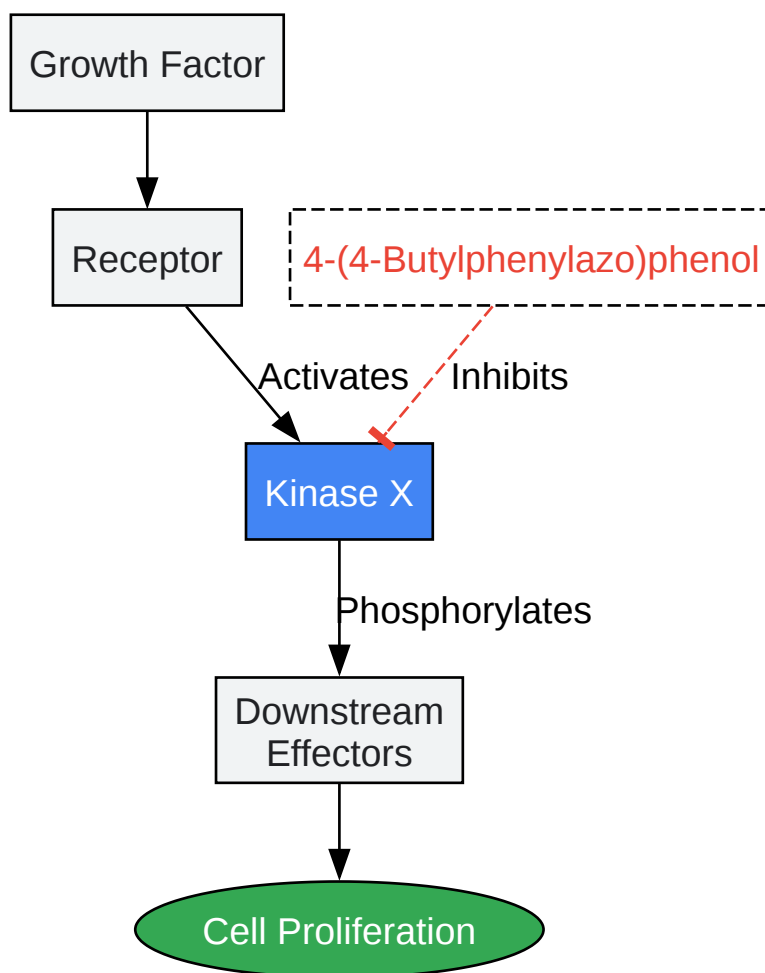
Technique	Feature	Experimental Value	Computational Value
¹ H NMR	Aromatic Protons (δ, ppm)	6.8 - 8.0	From GIAO Calculation
Butyl Protons (δ, ppm)	0.9 - 2.8	From GIAO Calculation	
FT-IR	O-H Stretch (cm ⁻¹)	~3300 - 3400	From Scaled Frequencies
N=N Stretch (cm ⁻¹)	~1400 - 1450	From Scaled Frequencies	
UV-Vis	λ _{max} (nm)	~350 - 370	From TD-DFT Calculation

Application in Biological Systems: A Hypothetical Case

Phenolic compounds are known to exhibit a range of biological activities, including antioxidant and enzyme-inhibiting properties.[8][9] An integrated approach is invaluable for investigating the mechanism of action of **4-(4-Butylphenylazo)phenol**.

Hypothetical Signaling Pathway Inhibition

Let's hypothesize that **4-(4-Butylphenylazo)phenol** inhibits a key enzyme, "Kinase X," in a cellular signaling pathway that promotes cell proliferation.



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Hypothetical pathway showing inhibition of Kinase X by the target compound, blocking cell proliferation.

Validation of Biological Activity

Table 3: Biological and Computational Activity Comparison

Method	Metric	Result
Experimental	Kinase Inhibition Assay (IC ₅₀)	e.g., 15.2 μ M
Computational	Molecular Docking (Binding Energy)	e.g., -8.5 kcal/mol
Computational	Molecular Dynamics (RMSD of Ligand)	e.g., Stable binding observed

- **Experimental Protocol (Kinase Assay):** A biochemical assay would be performed to measure the enzymatic activity of Kinase X in the presence of varying concentrations of **4-(4-Butylphenylazo)phenol**. The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is determined.
- **Computational Protocol (Molecular Docking):** The optimized 3D structure of the compound would be docked into the active site of a crystal structure of Kinase X (obtained from a protein data bank). The resulting binding energy and pose would predict the affinity and interaction mode of the compound with the enzyme. Further validation could be achieved through molecular dynamics simulations to assess the stability of the predicted binding pose over time.

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